Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)-
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Overview
Description
Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, holds significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- typically involves the condensation of 1,2-benzenediamine with aldehydes . One common method includes the reaction of 1,2-benzenediamine with 4-methoxybenzaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis due to its efficiency and higher yields compared to conventional heating methods . This method involves heating the reactants in a microwave reactor, which significantly reduces reaction time and improves product purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antihypertensive agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, and anticancer effects . The methanesulfonamide group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Albendazole: Another anthelmintic with a benzimidazole structure.
Uniqueness
Methanesulfonamide, N-(4-(1H-benzimidazol-2-yl)-3-methoxyphenyl)- is unique due to the presence of the methanesulfonamide group, which enhances its solubility and bioavailability compared to other benzimidazole derivatives . This makes it a promising candidate for further research and development in various scientific and industrial applications.
Properties
CAS No. |
89454-49-9 |
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Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-21-14-9-10(18-22(2,19)20)7-8-11(14)15-16-12-5-3-4-6-13(12)17-15/h3-9,18H,1-2H3,(H,16,17) |
InChI Key |
FJEZIXJIUBQVQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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